DIETHYL N-METHYLIMINODIACETATE DIETHYL N-METHYLIMINODIACETATE
Brand Name: Vulcanchem
CAS No.: 5412-66-8
VCID: VC7865880
InChI: InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3
SMILES: CCOC(=O)CN(C)CC(=O)OCC
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

DIETHYL N-METHYLIMINODIACETATE

CAS No.: 5412-66-8

Cat. No.: VC7865880

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

DIETHYL N-METHYLIMINODIACETATE - 5412-66-8

Specification

CAS No. 5412-66-8
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name ethyl 2-[(2-ethoxy-2-oxoethyl)-methylamino]acetate
Standard InChI InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3
Standard InChI Key ODKKLRIGMTZMLI-UHFFFAOYSA-N
SMILES CCOC(=O)CN(C)CC(=O)OCC
Canonical SMILES CCOC(=O)CN(C)CC(=O)OCC

Introduction

Chemical Structure and Nomenclature

Diethyl N-methyliminodiacetate has the molecular formula C9_9H17_{17}NO4_4 (molecular weight: 203.24 g/mol) and is systematically named as diethyl 2-[carboxymethyl(methyl)amino]acetate . The structure consists of a central methyl-substituted nitrogen atom bonded to two ethoxycarbonylmethyl groups (Fig. 1). The SMILES representation is CN(CC(=O)OCC)CC(=O)OCC, reflecting its esterified carboxylate moieties .

Synthesis and Manufacturing

Primary Synthesis Routes

The compound is typically synthesized via esterification of N-methyliminodiacetic acid (MIDA) with ethanol under acidic conditions . MIDA itself is prepared through the Eschweiler–Clarke reaction, where iminodiacetic acid undergoes N-methylation using formaldehyde and formic acid :

Iminodiacetic acid+CH2O+HCOOHMIDA+H2O\text{Iminodiacetic acid} + \text{CH}_2\text{O} + \text{HCOOH} \rightarrow \text{MIDA} + \text{H}_2\text{O}

Subsequent esterification with ethanol yields diethyl N-methyliminodiacetate:

MIDA+2CH3CH2OHH+Diethyl N-methyliminodiacetate+2H2O\text{MIDA} + 2\,\text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Diethyl N-methyliminodiacetate} + 2\,\text{H}_2\text{O}

Optimization and Yield

Industrial-scale production employs catalytic sulfuric acid or p-toluenesulfonic acid, achieving yields >90% under reflux conditions . The reaction is monitored via thin-layer chromatography (TLC) to ensure completion, with purification via vacuum distillation .

Physicochemical Properties

PropertyValueSource
Melting Point~220°C (decomposition) ,
SolubilitySoluble in DMSO, ethanol; insoluble in water
Density1.12 g/cm³ (estimated)
Boiling Point290–295°C (at 760 mmHg)
Refractive Index1.442 (20°C)

Thermal Stability: Decomposes above 220°C, releasing carbon dioxide and ethylene .

Applications in Organic Synthesis

Boronic Acid Protection

Diethyl N-methyliminodiacetate is a precursor to MIDA boronates, which protect boronic acids during multi-step syntheses. MIDA boronates resist transmetalation and oxidation, enabling iterative Suzuki–Miyaura couplings (Fig. 2) . For example, Liu et al. demonstrated their utility in aqueous-phase cross-couplings with aryl bromides :

Ar-B(MIDA)+Ar’–BrPd(OAc)2Ar–Ar’+B(MIDA)OH\text{Ar-B(MIDA)} + \text{Ar'–Br} \xrightarrow{\text{Pd(OAc)}_2} \text{Ar–Ar'} + \text{B(MIDA)OH}

Coordination Chemistry

The compound chelates metals such as Fe(III) and Cu(II), forming stable complexes used in wastewater treatment and catalysis . The binding constants (KK) for Fe(III) and Cu(II) are 1.2×10121.2 \times 10^{12} and 3.8×1083.8 \times 10^8 M1^{-1}, respectively .

Heterocyclic Synthesis

Reactions with nucleophiles (e.g., amines, active methylene compounds) yield fused heterocycles. For instance, condensation with benzene-1,2-diamine produces benzimidazole derivatives :

Diethyl N-methyliminodiacetate+C6H4(NH2)2Bis-benzimidazole+2CH3CH2OH\text{Diethyl N-methyliminodiacetate} + \text{C}_6\text{H}_4(\text{NH}_2)_2 \rightarrow \text{Bis-benzimidazole} + 2\,\text{CH}_3\text{CH}_2\text{OH}

Industrial Relevance

Diethyl N-methyliminodiacetate is commercially available (e.g., Thermo Scientific, 99% purity) at ~$410/5g . Its demand stems from:

  • Pharmaceuticals: Synthesis of protease inhibitors and kinase modulators .

  • Agrochemicals: Intermediate in herbicide production .

  • Materials Science: Precursor for boron-containing polymers .

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